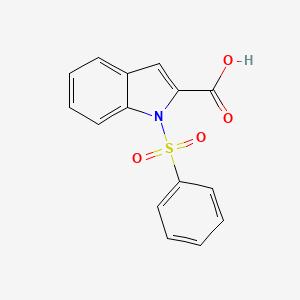

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Overview

Description

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is a chemical compound that is part of the indole family, characterized by a phenylsulfonyl group attached to the indole core. This compound is of interest due to its potential as a building block in organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been reported to be achieved in a multi-step process starting from indole. The process involves the protection of indole-3-carbaldehyde as the N-phenylsulfonyl derivative, followed by conversion to an ethylene acetal, lithiation, and treatment with an aldehyde to afford hydroxy acetals. Subsequent acid exposure effects cyclization to the desired furoindoles . Another synthesis route for a similar compound, 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, starts from indole-3-carboxaldehyde and involves a Diels-Alder reaction with benzyne, followed by deoxygenation and deprotection to yield the final product .

Molecular Structure Analysis

The molecular structure of 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid would likely resemble the structures of related compounds, featuring a phenylsulfonyl group attached to the indole ring. The presence of the carboxylic acid group would introduce additional reactivity and potential for further functionalization.

Chemical Reactions Analysis

1-(Phenylsulfonyl)indol-2-yl triflate, a related compound, has been used as a versatile reagent for the synthesis of 2-substituted indoles through palladium-catalyzed reactions with aryl and heteroaryl boronic acids or vinyl tributylstannane . Additionally, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo nucleophilic addition with aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles, which can be further transformed into tetracyclic thieno[3,2-c]-δ-carbolines through mild reductive-acylation and cyclodehydration .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid are not detailed in the provided papers, related compounds exhibit properties typical of indole derivatives. These properties include reactivity associated with the indole ring and the phenylsulfonyl group, which can influence boiling points, solubility, and stability. The presence of a carboxylic acid group would likely increase the compound's acidity and solubility in polar solvents.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Derivatives

Derivatives of 1-(phenylsulfonyl)indole, including 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine and tert-butyl 4-(phenylsulfonyl)-[1,2,3]triazolo[4,5-b]indole-1(4H)-carboxylate, were synthesized and analyzed using X-ray crystallography, highlighting the compound's versatility in producing various molecular structures (Mannes, Kaur, Onyango, Gribble, Jasinski, 2017).

Crystal Structures and DFT Calculations

Detailed crystallographic and Density Functional Theory (DFT) studies of these derivatives provide insights into their molecular geometries and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Mannes, Kaur, Onyango, Gribble, Jasinski, 2017).

Chemical Synthesis and Reactivity

Lithiation and Acylation

1-(Phenylsulfonyl)indoles can be efficiently transformed into 2-acyl derivatives via a lithiation route, showcasing the compound's reactivity and potential in organic synthesis (Jiang, Gribble, 2002).

Sulfonation Reactions

The compound is also involved in sulfonation reactions, providing a pathway for synthesizing various sulfonamide derivatives, which are important in medicinal chemistry (Janosik, Shirani, Wahlström, Malky, Stensland, Bergman, 2006).

Applications in Medicinal Chemistry

Antidiabetic Agent Synthesis

Derivatives of 1-(phenylsulfonyl)indole have been synthesized and evaluated as potential antidiabetic agents, demonstrating the compound's relevance in drug discovery (Choudhary, Kohli, Kumar, Joshi, 2011).

Leukotriene Antagonists

The compound's derivatives have been explored as leukotriene antagonists, indicating potential therapeutic applications in treating conditions like asthma and allergies (Yee, Bernstein, Adams, Brown, Cronk, Hebbel, Vacek, Krell, Snyder, 1990).

Catalysis and Materials Science

- Catalytic Activity in Condensation Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid and its derivatives have been used in catalysis, particularly in acid-catalyzed condensation reactions, showing its utility in materials science (Siegel, Domingues, Sousa, Jérôme, Morais, Bion, Ferreira, Mafra, 2012).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1-(phenylsulfonyl)-2-indolylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal–carbon bond .

Biochemical Pathways

It’s worth noting that similar compounds, such as 1-(phenylsulfonyl)-2-indolylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . These reactions are key in the synthesis of complex organic compounds, suggesting that the compound may play a role in various biochemical pathways.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may play a role in the synthesis of complex organic compounds.

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

1-(benzenesulfonyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWDUGKJAHJRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379898 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40899-93-2 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

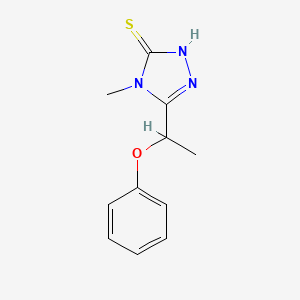

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)